molecular formula C26H27N5O6 B11507687 {4-[3-(Benzylamino)-4-nitrophenyl]piperazin-1-yl}(4-ethoxy-3-nitrophenyl)methanone

{4-[3-(Benzylamino)-4-nitrophenyl]piperazin-1-yl}(4-ethoxy-3-nitrophenyl)methanone

Cat. No.: B11507687
M. Wt: 505.5 g/mol
InChI Key: ONJMOVDHXXGNOT-UHFFFAOYSA-N
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Description

N-BENZYL-5-[4-(4-ETHOXY-3-NITROBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE is a complex organic compound that features a benzyl group, a piperazine ring, and nitroaniline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-5-[4-(4-ETHOXY-3-NITROBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the benzyl group and the nitroaniline moieties. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production also emphasizes the optimization of reaction conditions to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-5-[4-(4-ETHOXY-3-NITROBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The benzyl and ethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields the corresponding amines, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-BENZYL-5-[4-(4-ETHOXY-3-NITROBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE has several applications in scientific research:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or inflammatory conditions.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used in studies investigating the interactions of complex organic molecules with biological systems, providing insights into their potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-BENZYL-5-[4-(4-ETHOXY-3-NITROBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE involves its interaction with specific molecular targets. The nitroaniline moieties may interact with enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and specificity for certain biological targets, influencing pathways involved in inflammation or neurotransmission.

Comparison with Similar Compounds

Similar Compounds

  • N-BENZYL-5-[4-(4-METHOXY-3-NITROBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE
  • N-BENZYL-5-[4-(4-CHLORO-3-NITROBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE

Uniqueness

N-BENZYL-5-[4-(4-ETHOXY-3-NITROBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents, this compound may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C26H27N5O6

Molecular Weight

505.5 g/mol

IUPAC Name

[4-[3-(benzylamino)-4-nitrophenyl]piperazin-1-yl]-(4-ethoxy-3-nitrophenyl)methanone

InChI

InChI=1S/C26H27N5O6/c1-2-37-25-11-8-20(16-24(25)31(35)36)26(32)29-14-12-28(13-15-29)21-9-10-23(30(33)34)22(17-21)27-18-19-6-4-3-5-7-19/h3-11,16-17,27H,2,12-15,18H2,1H3

InChI Key

ONJMOVDHXXGNOT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NCC4=CC=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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